4-Cyanopyrrole-2-thiocarboxamide
Description
4-Cyanopyrrole-2-thiocarboxamide is a pyrrole derivative featuring a cyano group at the 4-position and a thiocarboxamide moiety at the 2-position.
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-cyano-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C6H5N3S/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |
InChI Key |
HKFMZOYBXJKQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C#N)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 4-Cyanopyrrole-2-thiocarboxamide with related compounds:
Key Observations :
- Electronic Effects: The 4-cyano group in this compound is a stronger electron-withdrawing group compared to the ethoxycarbonyl group in compound I . This likely enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the pyrrole ring.
- Thiocarboxamide vs. Carboxamide: The thiocarboxamide group (C=S) in this compound and compound I exhibits distinct reactivity compared to carboxamides (C=O) in and . For example, thiocarboxamides undergo S-oxidation (e.g., compound III in ) and nucleophilic substitution more readily.
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